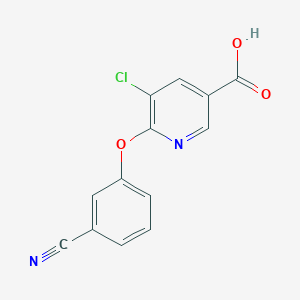

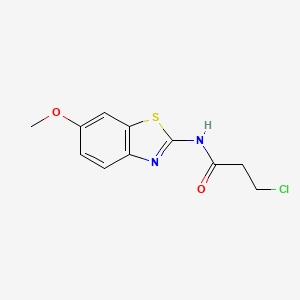

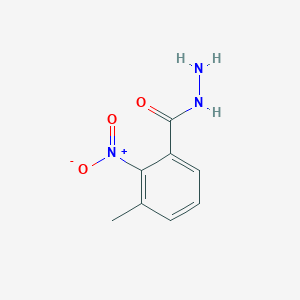

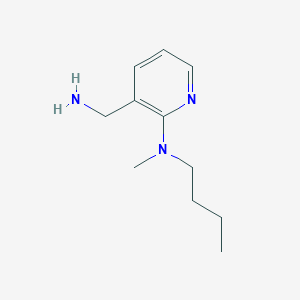

![molecular formula C12H18ClN3 B3072454 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine CAS No. 1016745-43-9](/img/structure/B3072454.png)

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine

Vue d'ensemble

Description

The compound “1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine” is a derivative of the class of compounds known as neonicotinoids . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . They are widely used in agriculture due to their high efficiency, low toxicity, and broad-spectrum of activity .

Applications De Recherche Scientifique

Pharmaceutical Development

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is extensively studied for its potential in pharmaceutical applications. Its unique structure allows it to act as a scaffold for the development of various therapeutic agents. Researchers are exploring its use in creating new drugs for treating neurological disorders, given its ability to interact with specific neurotransmitter receptors .

Antimicrobial Agents

This compound has shown promising results as an antimicrobial agent. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics or antifungal medications. Its effectiveness against resistant strains is particularly noteworthy .

Agricultural Chemicals

In the field of agriculture, 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is being investigated for its potential as a pesticide. Its ability to disrupt the nervous system of pests without harming plants makes it a valuable tool for protecting crops from insect damage.

Chemical Synthesis

The compound is also used as an intermediate in chemical synthesis. Its reactivity and stability make it a useful building block for synthesizing more complex molecules. This application is crucial in the production of various industrial chemicals and materials .

Biochemical Research

In biochemical research, 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is utilized as a probe to study enzyme interactions and receptor binding. Its ability to bind selectively to certain proteins helps researchers understand the mechanisms of biochemical pathways and develop targeted therapies .

Material Science

Researchers are exploring the use of this compound in material science, particularly in the development of new polymers and coatings. Its chemical properties can enhance the durability and functionality of materials, making them suitable for various industrial applications .

Neuropharmacology

In neuropharmacology, 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is being investigated for its effects on the central nervous system. Its interaction with neurotransmitter receptors can help in the development of new treatments for mental health disorders, such as depression and anxiety.

Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 : Source 7 : Source 8

Mécanisme D'action

Target of Action

Similar compounds such as imidacloprid, a neonicotinoid, are known to target theCHRNA7-FAM7A fusion protein in humans .

Mode of Action

Neonicotinoids, which are neuro-active insecticides modeled after nicotine, block neural messages and bind particularly tightly in the central nervous system of insects, causing rapid death .

Biochemical Pathways

Similar compounds like neonicotinoids are known to affect the nervous system of insects, leading to their rapid death .

Pharmacokinetics

The compound is predicted to have a boiling point of236.9±25.0 °C and a density of 1.149±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .

Result of Action

Similar compounds like neonicotinoids are known to cause rapid death in insects by blocking neural messages .

Propriétés

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMXNCSANLDBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine | |

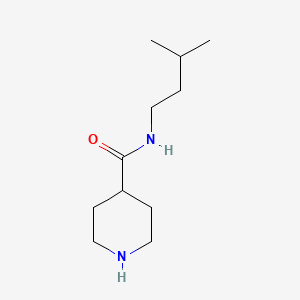

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

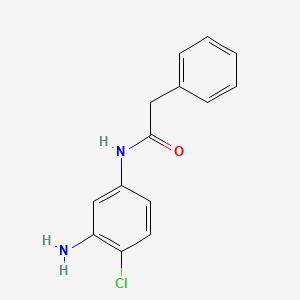

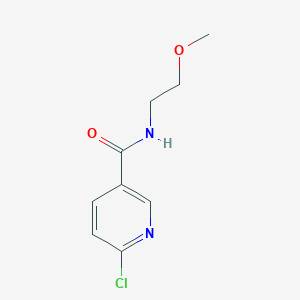

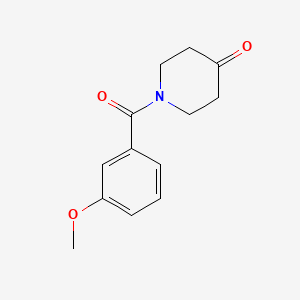

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.